Cas no 96254-09-0 (4-Pyridinol, 4-(4-methylbenzenesulfonate))

4-Pyridinol, 4-(4-methylbenzenesulfonate) Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinol, 4-(4-methylbenzenesulfonate)
- SCHEMBL6937180
- pyridin-4-yl 4-methylbenzene-1-sulfonate
- 96254-09-0
- EN300-37152565
- 4-p-toluenesulphonyloxy-pyridine
-
- Inchi: 1S/C12H11NO3S/c1-10-2-4-12(5-3-10)17(14,15)16-11-6-8-13-9-7-11/h2-9H,1H3
- InChI Key: YNCBHZIEUPGMJD-UHFFFAOYSA-N
- SMILES: C1=NC=CC(OS(C2=CC=C(C)C=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 249.04596439g/mol
- Monoisotopic Mass: 249.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.294±0.06 g/cm3(Predicted)
- Melting Point: 150-154 °C
- Boiling Point: 409.8±37.0 °C(Predicted)
- pka: 5.58±0.10(Predicted)
4-Pyridinol, 4-(4-methylbenzenesulfonate) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152565-0.05g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37152565-0.1g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37152565-1.0g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37152565-0.25g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37152565-10.0g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37152565-2.5g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37152565-0.5g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37152565-5.0g |
pyridin-4-yl 4-methylbenzene-1-sulfonate |
96254-09-0 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 |
4-Pyridinol, 4-(4-methylbenzenesulfonate) Related Literature
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Additional information on 4-Pyridinol, 4-(4-methylbenzenesulfonate)
Recent Advances in the Study of 4-Pyridinol, 4-(4-methylbenzenesulfonate) (CAS: 96254-09-0)
The compound 4-Pyridinol, 4-(4-methylbenzenesulfonate) (CAS: 96254-09-0) has garnered significant attention in recent chemical and biomedical research due to its versatile applications in drug development and material science. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the role of 4-Pyridinol, 4-(4-methylbenzenesulfonate) as a key intermediate in the synthesis of novel pharmaceutical agents. Its unique chemical structure, featuring a pyridinol core and a tosylate group, enables it to participate in various coupling reactions, making it a valuable building block in medicinal chemistry. Researchers have successfully employed this compound in the development of kinase inhibitors and antimicrobial agents, demonstrating its broad utility.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists explored the compound's potential as a scaffold for designing selective kinase inhibitors. The research team utilized 4-Pyridinol, 4-(4-methylbenzenesulfonate) to develop a series of derivatives that showed promising activity against specific cancer-related kinases. The study reported improved selectivity profiles compared to existing inhibitors, suggesting potential for reduced off-target effects in therapeutic applications.
Another significant advancement was reported in the field of antimicrobial research. A team at the University of Tokyo demonstrated that derivatives of 4-Pyridinol, 4-(4-methylbenzenesulfonate) exhibited potent activity against drug-resistant bacterial strains. The mechanism of action appeared to involve disruption of bacterial cell membrane integrity, offering a novel approach to combat antibiotic resistance. These findings were published in the Antimicrobial Agents and Chemotherapy journal earlier this year.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable methods for producing 4-Pyridinol, 4-(4-methylbenzenesulfonate). A green chemistry approach published in ACS Sustainable Chemistry & Engineering described a catalytic process that reduces waste generation and improves yield. This advancement could facilitate larger-scale production while minimizing environmental impact.
Looking forward, researchers anticipate that 4-Pyridinol, 4-(4-methylbenzenesulfonate) will continue to play a significant role in drug discovery efforts. Its structural flexibility and demonstrated biological activity make it an attractive starting point for developing new therapeutic agents. Ongoing studies are investigating its potential in neurological disorders and inflammatory diseases, with preliminary results expected in the coming year.
In conclusion, the compound 4-Pyridinol, 4-(4-methylbenzenesulfonate) (CAS: 96254-09-0) represents a valuable chemical entity with diverse applications in pharmaceutical research. The recent studies highlighted in this brief demonstrate its potential across multiple therapeutic areas and underscore the importance of continued investigation into its properties and derivatives.
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